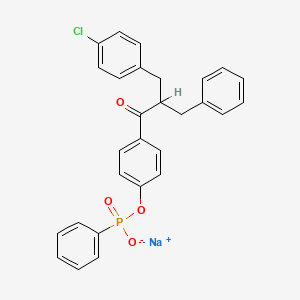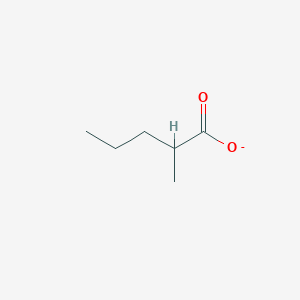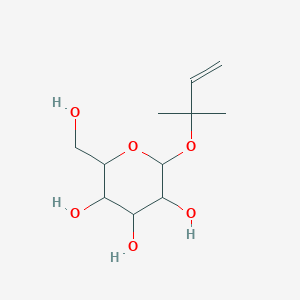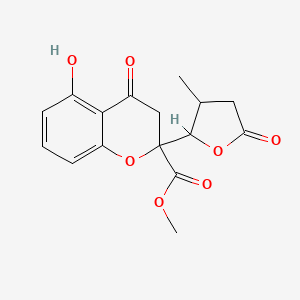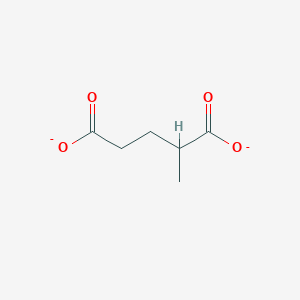
2-Methylpentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylglutarate(2-) is a dicarboxylic acid dianion obtained by deprotonation of the carboxy groups of 2-methylglutaric acid. It has a role as a mammalian metabolite. It is a conjugate base of a 2-methylglutaric acid.
Wissenschaftliche Forschungsanwendungen
1. Use in Synthesizing Biologically Active Compounds
2-Methylglutarate derivatives, such as enantiomerically pure methyl hydrogen (R)-3-methylglutarate, have been utilized in the synthesis of biologically active compounds. This includes the stereospecific synthesis of sex pheromones like 10-methyl-2-tridecanone for the southern corn rootworm, and building blocks for other chiral insect pheromones (Rossi, Carpita, & Chini, 1985).
2. Role in Cancer Biology
2-Hydroxyglutarate, closely related to 2-methylglutarate, has been identified as an oncometabolite, acting as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. This property is significant in the study of cancer biology, especially in the understanding of the metabolic pathways disturbed in IDH mutant tumors (Evans et al., 2015).
3. Association with Breast Cancer Prognosis
The accumulation of 2-hydroxyglutarate in breast tumors has been linked to an association with poor prognosis. This finding is significant in the characterization of the metabolomic profile of human breast tumors and the development of cancer biomarkers (Terunuma et al., 2014).
4. Involvement in Metabolic Disorders
3-Methylglutaconic aciduria, a disorder involving 2-methylglutarate, manifests in several clinical syndromes. Understanding these syndromes and their metabolic underpinnings is crucial in pediatric medicine and genetics (Gibson et al., 1991).
5. Diagnostic Potential in Neurological Disorders
2-Hydroxyglutarate detection via Magnetic Resonance Spectroscopy (MRS) offers a noninvasive diagnostic tool for IDH mutant tumors, representing a significant advancement in neurological disorder diagnostics (Andronesi et al., 2013).
6. Antitumor Activity
R-2-hydroxyglutarate, a variant of 2-hydroxyglutarate, shows broad anti-leukemic activity. Its mechanism involves inhibiting fat mass and obesity-associated protein activity, impacting RNA modification and cancer epitranscriptomics (Su et al., 2018).
7. Enzymatic Synthesis Applications
Enzymatic synthesis of 4-methyl-L-glutamic acid diastereoisomers, related to 2-methylglutarate, demonstrates its potential in biochemical studies and pharmaceutical applications (Righini-Tapie & Azerad, 1984).
8. Insight into DNA Methylation and Cancer
2-Hydroxyglutarate's ability to inhibit necroptosis by stimulating DNA methyltransferase 1-dependent hypermethylation elucidates its role in DNA methylation processes, contributing to cancer research (Yang et al., 2017).
9. Link to Epigenetics
The study of 2-hydroxyglutarate offers insights into the metabolic control of methylation and acetylation in epigenetics, crucial for understanding gene expression regulation (Su, Wellen, & Rabinowitz, 2016).
10. Reproductive Health Research
Research into the effects of 2-oxoketoglutarate, similar to 2-methylglutarate, during pregnancy on bone properties provides valuable data for reproductive health and animal husbandry (Tomaszewska et al., 2015).
Eigenschaften
Molekularformel |
C6H8O4-2 |
|---|---|
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
2-methylpentanedioate |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/p-2 |
InChI-Schlüssel |
AQYCMVICBNBXNA-UHFFFAOYSA-L |
SMILES |
CC(CCC(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
CC(CCC(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)
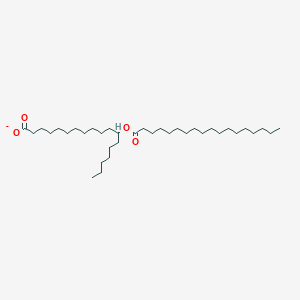
![(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1260389.png)
![2-[[4-(5-Chloro-2-ethoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260390.png)
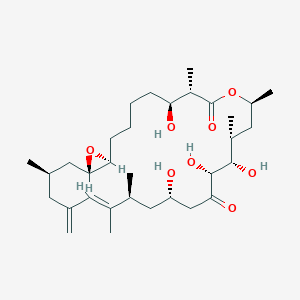
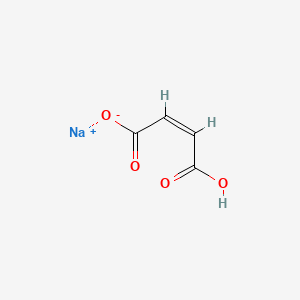
![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-6-[(2S)-5,5-dimethyloxolan-2-yl]-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B1260396.png)

